(2E)-N-Phenyloctan-2-imine
Overview
Description
(2E)-N-Phenyloctan-2-imine is an organic compound characterized by the presence of a phenyl group attached to an imine functional group, which is further connected to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Phenyloctan-2-imine typically involves the condensation reaction between aniline and octanal. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to favor the formation of the imine. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}8\text{H}{16}\text{O} \rightarrow \text{C}_6\text{H}_5\text{N}=\text{CHC}7\text{H}{15} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Phenyloctan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Scientific Research Applications
(2E)-N-Phenyloctan-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-N-Phenyloctan-2-imine exerts its effects involves the interaction of the imine group with various molecular targets. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-Phenylhexan-2-imine
- (2E)-N-Phenylbutan-2-imine
- (2E)-N-Phenyldecan-2-imine
Uniqueness
(2E)-N-Phenyloctan-2-imine is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical and physical properties. Compared to shorter or longer chain analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
N-phenyloctan-2-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,3-5,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBHZZQZNQGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NC1=CC=CC=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506621 | |
Record name | (2E)-N-Phenyloctan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61285-50-5 | |
Record name | (2E)-N-Phenyloctan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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